molecular formula C26H29N5O4S B3211990 N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1095323-85-5

N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B3211990
CAS No.: 1095323-85-5
M. Wt: 507.6 g/mol
InChI Key: JINABEIPOZNSDM-UHFFFAOYSA-N
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Description

N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide ( 1095323-80-0) is a chemical compound with a molecular formula of C26H29N5O4S and a molecular weight of 507.61 g/mol . It is supplied with a purity of 95% or higher, making it suitable for various research and development applications . This compound belongs to the class of imidazoline derivatives, which are heterocyclic structures of significant interest in medicinal chemistry and serve as key intermediates in the synthesis of complex organic molecules . Researchers can utilize this compound as a building block in organic synthesis or for exploring structure-activity relationships in drug discovery. Its complex structure, featuring an imidazo[1,2-c]quinazolin core, suggests potential for interaction with various biological targets, though its specific mechanism of action and research applications are yet to be fully characterized in the public scientific literature. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4S/c1-3-4-15-27-22(32)14-13-21-25(34)31-24(29-21)19-7-5-6-8-20(19)30-26(31)36-16-23(33)28-17-9-11-18(35-2)12-10-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINABEIPOZNSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic compound with potential therapeutic applications. Its unique structure includes an imidazoquinazoline core, which has been studied for various biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound's chemical formula is C30H29N5O5SC_{30}H_{29}N_{5}O_{5}S with a molecular weight of 571.6 g/mol. The structure features a butyl group and a methoxyphenyl carbamoyl moiety, contributing to its biological activity.

PropertyValue
Chemical FormulaC30H29N5O5SC_{30}H_{29}N_{5}O_{5}S
Molecular Weight571.6 g/mol
CAS Number1106720-77-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit kinase activity, affecting cell signaling pathways involved in inflammation and cancer progression. The imidazoquinazoline structure enhances its binding affinity to biological macromolecules, potentially leading to significant therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related imidazoquinazoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of various bacterial strains by disrupting their cellular processes. This activity is believed to stem from its ability to interfere with bacterial protein synthesis and cell wall integrity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It may reduce the expression of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study involving a series of imidazoquinazoline derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7 and HeLa). The study highlighted the importance of the methoxyphenyl group in enhancing cytotoxicity .
  • Antimicrobial Screening : In a screening assay against common pathogens such as E. coli and S. aureus, derivatives showed significant inhibition at concentrations as low as 10 μM. The mechanism was attributed to disruption of bacterial membrane integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The imidazo[1,2-c]quinazolinone core distinguishes this compound from analogs with triazolo[4,3-a]quinazolinone (e.g., CHEMENU’s compound, C24H26N6O3S) or thiazolo[2,3-c][1,2,4]triazol-3-yl systems (e.g., ECHEMI’s C22H16ClN5OS2) . These scaffolds influence electronic properties, metabolic stability, and binding interactions. For instance:

  • Triazoloquinazolinone: Additional nitrogen atoms may enhance solubility or hydrogen bonding .
  • Thiazolo-triazole : Sulfur-containing rings could improve lipophilicity .

Substituent Analysis

  • 4-Methoxyphenylcarbamoyl : Electron-donating methoxy group may enhance solubility compared to chlorophenyl (e.g., hydroxamic acids in Molecules 2011 ) or benzylcarbamoyl (CHEMENU compound) .
  • N-butyl propanamide : The alkyl chain likely increases lipophilicity versus shorter chains (e.g., hydroxamic acids with cyclohexyl groups) .

Physicochemical Properties

Compound Molecular Weight Core Structure Key Substituents Purity Source
Target Compound ~550 (estimated) Imidazo[1,2-c]quinazolinone 4-Methoxyphenylcarbamoyl, N-butyl N/A N/A
CHEMENU 478.57 Triazolo[4,3-a]quinazolinone Benzylcarbamoyl, isopropylpropanamide ≥95% CM846773
ECHEMI 497.97 Thiazolo-triazole 4-Chlorophenyl, benzothiazolylphenyl N/A ZINC2890745
Hydroxamic Acids ~250–350 Cycloalkyl/aryl Chlorophenyl, hydroxypropanamide N/A Sigma-Aldrich

Q & A

Q. What are the critical steps in synthesizing N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide, and how can yield and purity be optimized?

The synthesis involves sequential reactions, including sulfanylation, amide coupling, and cyclization. Key steps include:

  • Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution under controlled pH and temperature .
  • Amide Coupling : Using carbodiimide crosslinkers (e.g., HBTU) in polar aprotic solvents like DMSO to form the carbamoyl linkage .
  • Cyclization : Acid- or base-mediated closure of the imidazoquinazolinone ring .
    Optimization : Yield can be improved by iterative solvent screening (e.g., switching from THF to DMF for better solubility) and purification via column chromatography with gradient elution. Purity (>95%) is confirmed by HPLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon backbone, especially for distinguishing imidazoquinazolinone tautomers .
  • HRMS : For molecular weight validation and isotopic pattern analysis .
  • IR Spectroscopy : To identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
    Contradictions : Discrepancies in peak splitting (e.g., overlapping signals in aromatic regions) are resolved by 2D NMR (COSY, HSQC) and variable-temperature experiments .

Q. How are in vitro biological assays designed to evaluate this compound’s activity, and what controls are necessary?

  • Assay Design : Use cell lines (e.g., HeLa or MCF-7) for antiproliferative assays with 72-hour exposure and MTT/PrestoBlue endpoints. Include dose-response curves (1–100 µM) .
  • Controls : Positive controls (e.g., doxorubicin), solvent controls (DMSO ≤0.1%), and blank wells for background subtraction. Triplicate runs and Z’-factor validation ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases) using the compound’s 3D structure (generated via DFT optimization). Focus on hydrogen bonds with the quinazolinone core and sulfanyl group .
  • Limitations : Force fields may misrepresent solvation effects or conformational flexibility. Validate with MD simulations (>100 ns) and compare to experimental IC50 data .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Data Triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • Metabolite Screening : Use LC-MS to identify off-target interactions or metabolic degradation (e.g., demethylation of the methoxyphenyl group) .

Q. How can multi-step synthetic routes be optimized using machine learning (ML)?

  • Reaction Condition Prediction : Train ML models on historical data (solvent, catalyst, temperature) to recommend optimal conditions for sulfanylation or cyclization .
  • Yield Optimization : Bayesian optimization algorithms iteratively adjust parameters (e.g., stoichiometry, reaction time) based on real-time HPLC feedback .

Q. What methodologies reconcile discrepancies in reaction mechanisms proposed for the imidazoquinazolinone formation?

  • Isotopic Labeling : Use 18O-labeled reagents to trace oxygen incorporation during cyclization (resolving keto-enol tautomer debates) .
  • In situ FTIR : Monitor intermediate formation (e.g., enolate species) under varying pH conditions .

Q. How can cross-disciplinary approaches (e.g., computational + experimental) enhance SAR studies?

  • Fragment-Based Design : Combine virtual screening of substituents (e.g., varying the N-butyl chain) with parallel synthesis and high-throughput bioassays .
  • Pharmacophore Mapping : Overlap DFT-calculated electrostatic potentials with crystallographic data of homologous targets to prioritize analogs .

Methodological Challenges

Q. What experimental protocols ensure reproducibility in multi-step syntheses of this compound?

  • Standardization : Pre-dry solvents (e.g., DMF over molecular sieves) and use Schlenk lines for moisture-sensitive steps .
  • Batch Records : Document reaction parameters (e.g., cooling rates during exothermic steps) and raw spectral data for audit trails .

Q. How do functional groups (e.g., sulfanyl, methoxyphenyl) influence reactivity in downstream derivatization?

  • Sulfanyl Group : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage. Use mild oxidizing agents (e.g., H2O2) for controlled sulfoxide formation .
  • Methoxyphenyl : Participates in electrophilic substitutions (e.g., nitration) under acidic conditions; monitor regioselectivity via NOESY .

Q. What in silico tools are recommended for predicting metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk from the quinazolinone moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-butyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

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